6-Hydroxy-5-methylnicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

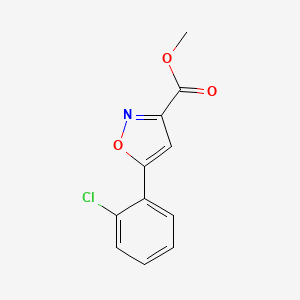

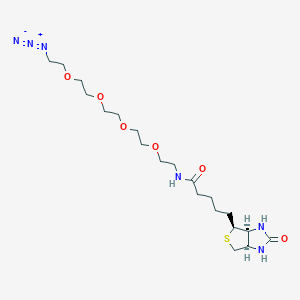

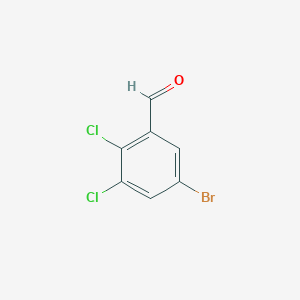

6-Hydroxy-5-methylnicotinaldehyde is a chemical compound with the molecular formula C7H7NO2 . It is also known by other names such as 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxaldehyde and 1,6-Dihydro-5-methyl-6-oxo-3-pyridinecarboxaldehyde . The compound appears as a colorless to yellow to yellow-brown sticky oil to solid or liquid .

Molecular Structure Analysis

The molecular structure of 6-Hydroxy-5-methylnicotinaldehyde includes a total of 17 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 Pyridine .Wissenschaftliche Forschungsanwendungen

Enzyme-Catalyzed Synthesis : 6-Hydroxy-5-methylnicotinaldehyde can be involved in enzyme-catalyzed synthetic processes. For instance, enantioselective transesterification catalyzed by lipase from Candida antarctica was used to synthesize enantiomers of 6-methylbicyclo[4.1.0]hept-2-ene-1,2-dicarbaldehyde, an analogue of bioactive sesquiterpene isovelleral, starting from a related compound (Gustafsson, Sandström, & Sterner, 1995).

Synthesis of Pheromones : Compounds similar to 6-Hydroxy-5-methylnicotinaldehyde have been synthesized for their potential use as alarm and sex pheromones in astigmatid mites. A study details the facile synthesis of 2-Hydroxy-6-methylbenzaldehyde, demonstrating its importance in the development of practical applications for these pheromones (Noguchi, Mori, Kuwahara, & Sato, 1997).

Transformation by Anaerobic Bacteria : Metabolically stable anaerobic bacteria can transform similar aldehydes, like halogenated aromatic aldehydes, into carboxylic acids. This process, which includes partial reduction of the aldehyde group, is significant for understanding the environmental transformation of these compounds (Neilson, Allard, Hynning, & Remberger, 1988).

Colorimetric Assay Development : Related compounds have been used in the development of colorimetric assays. For example, 1-methyl-2-phenylindole reacts with malondialdehyde and 4-hydroxyalkenals, similar in structure to 6-Hydroxy-5-methylnicotinaldehyde, to yield a chromophore. This reaction is important in assays for lipid peroxidation (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).

Green Chemistry Applications : In the realm of green chemistry, similar compounds are used as catalysts in the synthesis of complex organic molecules. For example, isonicotinic acid, structurally related to 6-Hydroxy-5-methylnicotinaldehyde, was used as a dual and biological organocatalyst in the preparation of certain pyranopyrazoles (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Pharmacological Research : The complex compound of 5-hydroxy-6-methyluracil, a derivative of 6-Hydroxy-5-methylnicotinaldehyde, showed hepatoprotective efficacy in experimental models. This suggests its potential in developing treatments for liver-related diseases (Repina, Karimov, Baygildin, Timasheva, Khusnutdinova, Gimadieva, Musina, & Smolyankin, 2020).

DNA Modification Studies : Research on related compounds like 5-Methylcytosine, which can be converted to 5-Hydroxymethylcytosine, is crucial in understanding epigenetic regulation. This transformation plays a significant role in genomic DNA modifications and is a key area in molecular biology research (Tahiliani, Koh, Shen, Pastor, Bandukwala, Brudno, Agarwal, Iyer, Liu, Aravind, & Rao, 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-methyl-6-oxo-1H-pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-6(4-9)3-8-7(5)10/h2-4H,1H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSDICQRAWACOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-5-methylnicotinaldehyde | |

CAS RN |

1289194-02-0 |

Source

|

| Record name | 6-hydroxy-5-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)

![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)

![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)